![molecular formula C14H10BNO3 B12428907 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile is a deuterated derivative of a benzoxaborole compound. This compound is characterized by the presence of deuterium atoms at positions 2, 3, 5, and 6 on the benzene ring, and a benzoxaborole moiety attached to the benzonitrile structure. The incorporation of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetic properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile typically involves the following steps:
Deuteration of Benzene Ring: The benzene ring is selectively deuterated at positions 2, 3, 5, and 6 using deuterium gas (D2) in the presence of a suitable catalyst.
Formation of Benzoxaborole Moiety: The benzoxaborole moiety is synthesized separately through a series of reactions involving boronic acid derivatives and appropriate reagents.
Coupling Reaction: The deuterated benzene ring is then coupled with the benzoxaborole moiety using a coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the benzoxaborole moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, although the presence of deuterium atoms may influence the reaction rate and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile has several scientific research applications:
Chemistry: Used as a probe in mechanistic studies to understand reaction pathways and isotope effects.
Biology: Investigated for its potential as a biochemical tool to study enzyme kinetics and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and skin disorders.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: It may influence signal transduction pathways by interacting with key signaling molecules.
Anti-inflammatory Effects: The compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: A non-deuterated benzoxaborole compound used in the treatment of atopic dermatitis.
AN2728: Another benzoxaborole derivative with similar anti-inflammatory properties.
Uniqueness
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H10BNO3 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2/i1D,2D,3D,4D |
Clave InChI |
USZAGAREISWJDP-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC2=CC3=C(B(OC3)O)C=C2)[2H] |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



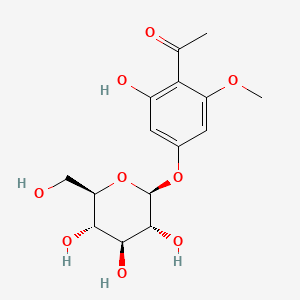
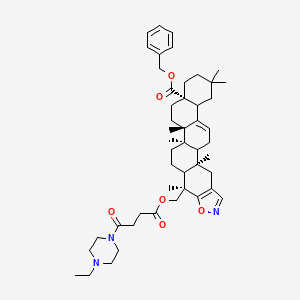

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

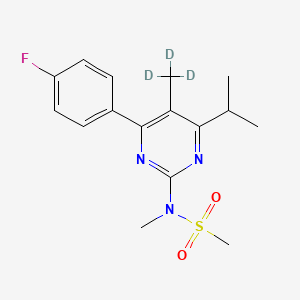
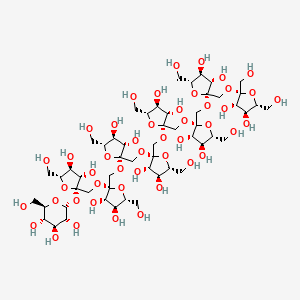
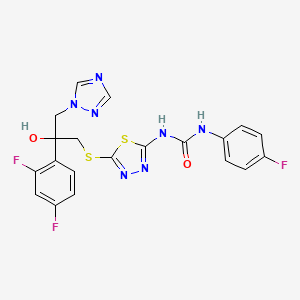




![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
